(1S)-1-(3-Phenylphenyl)ethylamine
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Overview
Description
(1S)-1-(3-Phenylphenyl)ethylamine is an organic compound characterized by the presence of a phenyl group attached to the third position of a phenyl ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Phenylphenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenyl-substituted benzene derivative.
Grignard Reaction: The phenyl-substituted benzene derivative undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate the intermediate alcohol to the amine.
Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(3-Phenylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or sulfonation agents.
Major Products:
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
(1S)-1-(3-Phenylphenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Phenylphenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
(1R)-1-(3-Phenylphenyl)ethylamine: The enantiomer of (1S)-1-(3-Phenylphenyl)ethylamine with similar chemical properties but different biological activity.
1-(3-Phenylphenyl)propan-2-amine: A structurally related compound with an additional carbon in the alkyl chain.
1-(3-Phenylphenyl)ethanol: The corresponding alcohol derivative.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall reactivity in chemical reactions.
Properties
IUPAC Name |
(1S)-1-(3-phenylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,15H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKUZHZWJGZNBC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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